The synthesis of 2,6-Dimethyl-4-(5-nitrofuran-2-yl)-1,4-dihydropyridine-3,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2,6-dimethyl-3,5-dicarbonitrile with 5-nitrofuran-2-carbaldehyde under specific reaction conditions such as acidic or basic catalysis.
Technical Details:
The molecular structure of 2,6-Dimethyl-4-(5-nitrofuran-2-yl)-1,4-dihydropyridine-3,5-dicarbonitrile can be represented using various structural formulas:
CC(C)C1=C(NC(=C(C1)C(=O)C#N)C#N)C(=O)C=C1C=CC=C1N(=O)=OInChI=1S/C15H14N4O2/c1-10(2)12(17)14(19)15(18)13(11(3)16)9-7-8(20)6-5-4/h7-9H,10H2,1-3H3This structure features a fused bicyclic system with multiple functional groups that contribute to its chemical reactivity and biological activity.
The compound can undergo various chemical reactions typical for dihydropyridines and nitro compounds. Notably:
Technical Details:
These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to avoid side reactions and ensure high yields.
The mechanism of action for 2,6-Dimethyl-4-(5-nitrofuran-2-yl)-1,4-dihydropyridine-3,5-dicarbonitrile is primarily studied in the context of its biological activities. It is believed to interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
Data:
Studies suggest that compounds with similar structures may exhibit effects such as vasodilation or inhibition of certain enzymes involved in metabolic pathways. Further research is needed to elucidate the precise mechanisms at play for this specific compound.
Physical Properties:
Chemical Properties:
Relevant Data:
The melting point and boiling point are not universally specified but are crucial for practical applications in synthesis and formulation.
The applications of 2,6-Dimethyl-4-(5-nitrofuran-2-yl)-1,4-dihydropyridine-3,5-dicarbonitrile span various scientific fields:
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0